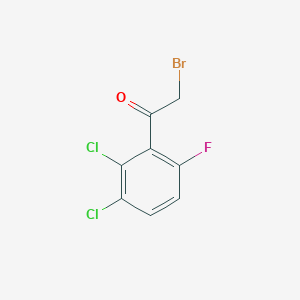

2,3-Dichloro-6-fluorophenacyl bromide

Description

BenchChem offers high-quality 2,3-Dichloro-6-fluorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDPLKNLLDFOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alchemical Promise of a Halogenated Ketone: A Technical Guide to the Medicinal Chemistry Applications of 2,3-Dichloro-6-fluorophenacyl Bromide

Foreword: Unveiling Potential in a Crowded Landscape

In the relentless pursuit of novel therapeutic agents, the art of medicinal chemistry often lies not in the discovery of entirely new scaffolds, but in the nuanced understanding and strategic application of existing, versatile building blocks. It is in this spirit that we turn our attention to a molecule of significant, yet largely untapped, potential: 2,3-Dichloro-6-fluorophenacyl bromide . This in-depth technical guide is crafted for the discerning researcher, scientist, and drug development professional. It is not merely a compilation of reactions, but a forward-looking exploration of why this particular arrangement of atoms holds promise and how it can be strategically deployed in the synthesis of next-generation therapeutics. We will delve into its intrinsic reactivity, the strategic influence of its halogenation pattern, and its potential to serve as both a foundational scaffold for diverse heterocyclic systems and a targeted warhead for covalent inhibitors.

Core Chemical Attributes: More Than Just a Reactive Handle

At its heart, 2,3-Dichloro-6-fluorophenacyl bromide belongs to the class of α-bromoacetophenones, a group of compounds renowned as powerful alkylating agents and invaluable precursors in organic synthesis.[1] The core reactivity is centered on two electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity is the foundation of its versatility.

However, the true potential of this molecule is unlocked by the unique substitution pattern on the phenyl ring. The presence of two chlorine atoms and a fluorine atom imparts a distinct electronic and steric profile.

-

Inductive Electron Withdrawal: Fluorine, being the most electronegative element, along with the two chlorine atoms, exerts a strong electron-withdrawing effect on the aromatic ring.[2] This inductive effect enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles and influencing the stability of reaction intermediates.[3]

-

Metabolic Stability: The strategic placement of halogens is a well-established tactic in medicinal chemistry to block metabolic "soft spots."[4] Positions on an aromatic ring that are susceptible to cytochrome P450-mediated oxidation can be rendered more resistant by halogenation, thereby increasing the metabolic half-life of a drug candidate.[5][6] The dense halogenation of this phenacyl bromide suggests that derivatives may possess enhanced metabolic stability, a critical parameter in drug design.

-

Modulation of Physicochemical Properties: The introduction of fluorine and chlorine can significantly alter a molecule's lipophilicity, acidity, and ability to form specific interactions with biological targets, such as halogen bonding.[4][7] These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and for fine-tuning its binding affinity to a target protein.

Strategic Synthesis of 2,3-Dichloro-6-fluorophenacyl Bromide

The parent ketone, 2',6'-Dichloro-3'-fluoroacetophenone, is a known and versatile chemical intermediate used in the synthesis of various pharmaceutical agents.[5][8] The synthesis of the target phenacyl bromide from this acetophenone is a classic α-bromination of a ketone. The acid-catalyzed mechanism proceeds through an enol intermediate.[1]

A robust and adaptable protocol for this transformation would involve the use of a brominating agent like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide, which are often preferred over liquid bromine for their ease of handling and improved selectivity.[1][9]

Workflow: Synthesis of 2,3-Dichloro-6-fluorophenacyl Bromide

Caption: General workflow for the α-bromination of 2',6'-Dichloro-3'-fluoroacetophenone.

Detailed Experimental Protocol (Adapted from a general procedure[1])

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2',6'-Dichloro-3'-fluoroacetophenone in glacial acetic acid.

-

Addition of Brominating Agent: To this solution, add 1.1 equivalents of pyridine hydrobromide perbromide.

-

Reaction: Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the crude solid by vacuum filtration and wash with cold water to remove excess acetic acid and pyridine salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 2,3-Dichloro-6-fluorophenacyl bromide.

Causality: The use of a slight excess of the brominating agent ensures complete conversion of the starting material. Acetic acid is a common solvent as it is polar enough to dissolve the reactants and facilitates the formation of the enol intermediate necessary for the reaction. Heating accelerates the rate-determining enol formation step.[1]

Application as a Versatile Synthon for Bioactive Heterocycles

The primary utility of phenacyl bromides in medicinal chemistry is as a key building block for the synthesis of a vast array of heterocyclic compounds.[10] Heterocyclic scaffolds are present in over 90% of new drugs, making them a cornerstone of pharmaceutical research.[11] The reaction of a phenacyl bromide with a binucleophilic species is a powerful and direct method to construct these important ring systems.

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[12] It involves the condensation of an α-haloketone, such as 2,3-Dichloro-6-fluorophenacyl bromide, with a thioamide-containing compound (e.g., thiourea, thioacetamide).

Caption: Mechanism of covalent enzyme inhibition by an α-haloketone warhead.

The strong electron-withdrawing nature of the 2,3-dichloro-6-fluoro-substituted phenyl ring is a key feature in this context. Electron-withdrawing groups can increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This can enhance the rate of covalent bond formation (k_inact), leading to more efficient and potent inhibition. Studies on other α-ketoheterocycle inhibitors have demonstrated a clear correlation between the electron-withdrawing properties of substituents and inhibitory potency.

Conclusion and Future Outlook

2,3-Dichloro-6-fluorophenacyl bromide represents a confluence of desirable attributes for modern medicinal chemistry. Its inherent reactivity as a phenacyl bromide provides a direct entry into the synthesis of diverse and biologically relevant heterocyclic scaffolds. Concurrently, its specific halogenation pattern offers the potential for enhanced metabolic stability and potentiation of biological activity, including the targeted design of covalent inhibitors.

While the full potential of this specific molecule is still to be realized, the foundational principles of its reactivity and the known impact of its constituent functional groups provide a strong, logical basis for its exploration. This guide serves as a call to action for researchers in drug discovery to consider 2,3-Dichloro-6-fluorophenacyl bromide not just as another reagent, but as a strategic tool for the rational design of novel therapeutics. Its application in the synthesis of new libraries of thiazoles, imidazoles, and other heterocycles, as well as its deployment as a warhead in covalent inhibitor design, promises to be a fruitful avenue of investigation.

References

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.

- Comparison of metabolic properties of fluorinated and chlorinated...

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Acid-catalyzed bromination of acetophenone deriv

- Fluorine in drug discovery: Role, design and case studies. Pre-proof.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. LOCKSS.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.

- Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. nveo.org.

- Scheme 1.

- 12 A review: Imidazole synthesis and its biological activities. ijpbs.net.

- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds.

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- NCERT-Class-12-Chemistry-Part-2.pdf. Drishti IAS.

- Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Bentham Science.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu

- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review.

- CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

- (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds.

Sources

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drishtiias.com [drishtiias.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jeeadv.ac.in [jeeadv.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Enduring Legacy of Substituted Phenacyl Bromides: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Organic Synthesis

In the vast and intricate world of organic chemistry, few reagents offer the versatility and synthetic utility of substituted phenacyl bromides. These α-haloketones, characterized by a bromoacetyl group attached to a substituted benzene ring, are workhorse molecules that have played a pivotal role in the construction of a diverse array of complex organic structures.[1] Their inherent reactivity, stemming from two electrophilic centers—the α-carbon and the carbonyl carbon—makes them invaluable precursors for a multitude of chemical transformations.[1][2] This technical guide provides a comprehensive exploration of the discovery, history, synthetic methodologies, and key applications of substituted phenacyl bromides, offering insights for both seasoned researchers and those new to the field.

The Genesis of a Reagent: A Historical Perspective

The journey of phenacyl bromides is intrinsically linked to the broader exploration of α-haloketones, which began to capture the attention of chemists in the late 19th century. The first reported synthesis of the parent compound, phenacyl bromide, dates back to 1871.[3] Early investigations focused on understanding the fundamental reactivity of these compounds, particularly their propensity to undergo nucleophilic substitution at the α-carbon. This foundational work laid the groundwork for the development of numerous named reactions and synthetic strategies that are still widely employed today. The realization of their potential as building blocks for heterocyclic compounds marked a significant turning point, cementing their importance in the synthetic chemist's toolbox.[4][5]

Crafting the Reagent: Synthetic Methodologies

The most common and direct route to substituted phenacyl bromides is the α-bromination of the corresponding substituted acetophenones.[6][7] This transformation is typically achieved through electrophilic substitution on the enol or enolate form of the ketone.

Core Protocol: Direct Bromination of Substituted Acetophenones

This protocol outlines a general and reliable method for the synthesis of substituted phenacyl bromides.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (Br₂) (1.0 - 1.2 eq)

-

Anhydrous Ether (optional, for initial dissolution)

-

Anhydrous Aluminum Chloride (catalytic amount, optional)

-

Petroleum Ether

-

Methanol (for recrystallization)

Procedure:

-

Dissolve the substituted acetophenone (1.0 eq) in a minimal amount of glacial acetic acid (or anhydrous ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]

-

If using ether as the solvent, add a catalytic amount of anhydrous aluminum chloride.[6]

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add bromine (1.0 - 1.2 eq), dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold petroleum ether to remove any unreacted bromine.[6]

-

The crude phenacyl bromide can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the pure product.[6]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent and also as a catalyst by promoting the enolization of the acetophenone, which is the reactive species in the bromination.

-

Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products, such as di- and tri-brominated species.

-

Catalytic Aluminum Chloride: When using a less polar solvent like ether, a Lewis acid catalyst is employed to enhance the electrophilicity of bromine.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Bromine (Br₂) | Acetic Acid | 5-10 | 2-12 | 70-90 | [8] |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 2-6 | 60-85 | [4] |

| Copper(II) Bromide | Acetic Acid | 90 | 3 | ~60 | [6] |

| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [6] |

A Symphony of Reactivity: Key Transformations

The synthetic utility of substituted phenacyl bromides lies in their diverse reactivity, enabling the construction of a wide range of molecular architectures.

Nucleophilic Substitution: The Cornerstone of Reactivity

The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. This fundamental reactivity allows for the introduction of a wide variety of functional groups.

The Favorskii Rearrangement: A Ring Contraction Marvel

The Favorskii rearrangement is a classic named reaction where α-haloketones, in the presence of a base, rearrange to form carboxylic acid derivatives.[9][10] For cyclic α-haloketones, this reaction results in a fascinating ring contraction.[9] The mechanism is believed to proceed through a cyclopropanone intermediate.[11][12]

Caption: Mechanism of the Favorskii Rearrangement.

The Einhorn-Brunner Reaction: A Gateway to 1,2,4-Triazoles

The Einhorn-Brunner reaction is a powerful method for the synthesis of substituted 1,2,4-triazoles, a heterocyclic motif prevalent in many pharmaceuticals.[13][14] This acid-catalyzed condensation involves the reaction of a diacylamine with a hydrazine.[15][16][17]

Caption: Generalized Mechanism of the Einhorn-Brunner Reaction.

Hantzsch Thiazole Synthesis: Building a Privileged Scaffold

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to thiazole derivatives.[2][18] This reaction involves the condensation of an α-haloketone, such as a substituted phenacyl bromide, with a thioamide.[18][19][20]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The Impact on Medicinal Chemistry and Drug Discovery

The true measure of a reagent's value is its impact on the synthesis of biologically active molecules. Substituted phenacyl bromides have proven to be indispensable in the development of a wide range of pharmaceuticals.[4][21][22][23] Their ability to participate in the construction of diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry, is a key reason for their enduring importance.[2][18]

| Substituted Phenacyl Bromide | Drug Molecule/Class | Therapeutic Indication |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Precursor for various azole antifungals | Antifungal |

| 2-Bromo-1-(3,4-dihydroxyphenyl)ethan-1-one | Intermediate for cathinone derivatives | CNS Stimulants |

| 2-Bromo-1-(thiophen-2-yl)ethan-1-one | Building block for various bioactive thiazoles | Antibacterial, Anticancer |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Precursor for various 1,2,4-triazole containing drugs | Various |

-

Antifungal Agents: Many azole-based antifungal drugs, which are crucial in treating systemic fungal infections, are synthesized using substituted phenacyl bromides as key starting materials for the construction of the core imidazole or triazole ring.[24]

-

Central Nervous System (CNS) Agents: Substituted phenacyl bromides are utilized in the synthesis of various psychoactive compounds, including synthetic cathinones and their derivatives, which have been studied for their effects on the central nervous system.[25][26][27][28][29]

-

Anticancer and Antimicrobial Agents: The thiazole and quinoxaline ring systems, readily accessible from phenacyl bromides, are present in numerous compounds with demonstrated anticancer and antimicrobial activities.[2][30][31][32]

Conclusion: A Timeless Reagent in the Modern Laboratory

From their initial discovery to their current widespread use, substituted phenacyl bromides have proven to be more than just simple α-haloketones. They are versatile and powerful tools that have enabled the synthesis of a vast array of complex and biologically important molecules. Their rich and diverse reactivity, coupled with their ready accessibility, ensures that they will remain a cornerstone of organic synthesis for the foreseeable future. As the quest for novel therapeutics and functional materials continues, the enduring legacy of substituted phenacyl bromides is certain to inspire new discoveries and innovations in the field of chemistry.

References

-

A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthetic cathinones drug profile | - European Union. (n.d.). Retrieved February 15, 2026, from [Link]

-

FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Einhorn–Brunner reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Einhorn-Brunner-Reaktion - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Favorskii rearrangement - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

synthesis of 1,2,3-triazoles based on phenacyl azide derivatives via click chemistry. (2024). Iraqi Journal of Science. Retrieved February 15, 2026, from [Link]

-

Favorskii Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Favorskii Rearrangement Mechanism | Organic Chemistry - YouTube. (2021, November 4). Retrieved February 15, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. (2024, April 16). Retrieved February 15, 2026, from [Link]

-

Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cathinone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024, August 6). ACS Chemical Neuroscience. Retrieved February 15, 2026, from [Link]

-

Phenacyl bromide - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Savitribai Phule Pune University Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

-

Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthetic cathinones: an updated harms assessment (accessible) - GOV.UK. (n.d.). Retrieved February 15, 2026, from [Link]

-

An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023). ACG Publications. Retrieved February 15, 2026, from [Link]

-

Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles Involving. (n.d.). Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY | Iraqi Journal of Science. (2024, March 20). Retrieved February 15, 2026, from [Link]

-

A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. (2010). LOCKSS. Retrieved February 15, 2026, from [Link]

-

Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed. (2022, October 13). Retrieved February 15, 2026, from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Einhorn-Brunner Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthetic Access to Aromatic α-Haloketones - MDPI. (2022, June 2). Retrieved February 15, 2026, from [Link]

-

Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - ResearchGate. (2022, October 4). Retrieved February 15, 2026, from [Link]

-

α-halo ketone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenacyl Bromide Research Articles - Page 1 | R Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles - Semantic Scholar. (2019, July 29). Retrieved February 15, 2026, from [Link]

-

The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines | Wiley. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. (2014). Longdom Publishing. Retrieved February 15, 2026, from [Link]

-

The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds: Synthetic Communications. (2017, June 28). Retrieved February 15, 2026, from [Link]

-

Phenacyl bromide | C8H7BrO - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

PARA-PHENYLPHENACYL BROMIDE, A REAGENT FOR IDENTIFYING ORGANIC ACIDS1. (n.d.). Retrieved February 15, 2026, from [Link]

-

α-halo ketones – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

- 9. adichemistry.com [adichemistry.com]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Favorskii Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 16. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]

- 17. Einhorn-Brunner Reaction [drugfuture.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Thiazole synthesis [organic-chemistry.org]

- 21. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 26. Cathinone - Wikipedia [en.wikipedia.org]

- 27. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. gov.uk [gov.uk]

- 30. acgpubs.org [acgpubs.org]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Safe Handling and Application of 2,3-Dichloro-6-fluorophenacyl bromide

This guide provides an in-depth analysis of the safety protocols and handling guidelines for 2,3-Dichloro-6-fluorophenacyl bromide, a halogenated phenacyl bromide derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this reactive compound. The information herein is grounded in established chemical safety principles and supported by authoritative sources.

Introduction: Understanding the Inherent Risks

2,3-Dichloro-6-fluorophenacyl bromide belongs to the class of α-haloketones, which are widely utilized in organic synthesis as versatile intermediates. However, their utility is matched by their significant hazardous properties. As an analogue of phenacyl bromide, it is classified as a potent lachrymator, causing severe irritation and tearing upon contact with the eyes.[1] Furthermore, its structure suggests it is a powerful alkylating agent, a class of compounds known for their potential to be toxic and carcinogenic due to their ability to modify DNA.[2][3] Understanding the causality behind these hazards is the first step toward mitigating them. The presence of multiple halogen substituents can also influence its reactivity and toxicological profile.

This guide will deconstruct the necessary precautions, moving from broad engineering controls to specific personal protective measures and emergency procedures, providing a holistic framework for risk management.

Hazard Identification and Toxicology

A thorough understanding of the toxicological profile of 2,3-Dichloro-6-fluorophenacyl bromide is fundamental to its safe handling. While specific toxicological data for this exact compound is limited, the hazards can be extrapolated from data on structurally similar compounds, such as phenacyl bromide and other halogenated acetophenones.

Key Hazards:

-

Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[4] α-Bromoacetophenones are known to be highly toxic.[5]

-

Corrosivity: Causes severe skin burns and eye damage.[4][6] Contact can lead to ulceration and chemical burns.[7][8]

-

Lachrymator: A powerful lachrymatory agent, causing immediate and intense tearing, irritation, and pain in the eyes.[1][8][9]

-

Respiratory Irritation: May cause severe irritation to the respiratory tract upon inhalation of dust or vapors.[8][10]

-

Alkylating Agent: As an electrophilic compound, it can alkylate biological macromolecules like DNA, which is a mechanism linked to cytotoxicity, mutagenicity, and carcinogenicity.[2][3]

Data Summary: Hazards of Structurally Similar Compounds

| Hazard Classification | Compound Example | Key Findings | Source |

| Acute Oral Toxicity | Phenacyl bromide | Category 2: Fatal if swallowed. | [4][11] |

| Acute Dermal Toxicity | Phenacyl bromide | Category 3: Toxic in contact with skin. | [5] |

| Acute Inhalation Toxicity | Phenacyl bromide | Category 2: Fatal if inhaled. | [4][11] |

| Skin Corrosion/Irritation | Phenacyl bromide | Category 1B: Causes severe skin burns and eye damage. | [4][11] |

| Serious Eye Damage | Phenacyl bromide | Category 1: Causes serious eye damage. | [4][11] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "hierarchy of controls" to minimize exposure. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for managing risks associated with hazardous chemicals.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Chemical Fume Hood: All handling of 2,3-Dichloro-6-fluorophenacyl bromide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood provides a physical barrier and ventilation to capture and exhaust contaminants.

-

Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12]

Administrative Controls: Safe Work Practices

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving this compound. These should include step-by-step instructions for handling, storage, and waste disposal.

-

Training: All personnel must be thoroughly trained on the hazards of 2,3-Dichloro-6-fluorophenacyl bromide, the specific SOPs, and emergency procedures before being authorized to work with it.

-

Restricted Access: Designate specific areas for the storage and use of this compound and restrict access to authorized personnel only.[12]

-

Hygiene Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[12][13] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[14]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the primary means of protection. It is used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and the lachrymatory effects of the compound.[4][11] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation or perforation before use.[14] Use proper glove removal technique to avoid skin contact.[14]

-

Lab Coat: A flame-resistant lab coat with long sleeves is required.

-

Clothing: Wear long pants and closed-toe shoes.[13]

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Experimental Protocol: Safe Handling Workflow

The following is a generalized workflow for handling 2,3-Dichloro-6-fluorophenacyl bromide in a laboratory setting. This should be adapted into a specific SOP for your particular experiment.

Sources

- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 2. Alkylation - Wikipedia [en.wikipedia.org]

- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. actylislab.com [actylislab.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. adama.com [adama.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Protocol for the synthesis of heterocyclic compounds using 2,3-Dichloro-6-fluorophenacyl bromide.

Executive Summary

This application note details optimized protocols for utilizing 2,3-Dichloro-6-fluorophenacyl bromide (CAS: 403-29-2 derivative) as a core building block in the synthesis of bioactive heterocycles.

While phenacyl bromides are standard electrophiles in organic synthesis, this specific derivative presents unique challenges due to the 2,3-dichloro-6-fluoro substitution pattern. The presence of halogens at both ortho positions (2-Cl, 6-F) relative to the carbonyl group creates significant steric shielding, reducing the electrophilicity of the carbonyl carbon. Consequently, standard literature protocols for "phenacyl bromide" often result in incomplete conversion or stalled intermediates when applied to this substrate.

This guide provides modified, high-energy protocols (Reflux/Microwave) to overcome this steric barrier, focusing on two "privileged scaffolds" in drug discovery: Imidazo[1,2-a]pyridines and 2-Aminothiazoles .

Safety & Handling (Critical)

-

Lachrymator Hazard: Like most

-haloketones, 2,3-Dichloro-6-fluorophenacyl bromide is a potent lachrymator (tear gas agent).-

Requirement: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Neutralize spills immediately with a dilute solution of ammonia or sodium thiosulfate.

-

-

Skin/Eye Contact: Corrosive. Wear double nitrile gloves and safety goggles.

Protocol A: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a pharmacophore found in anxiolytics (e.g., Zolpidem) and antiviral agents.[1][2] This protocol utilizes a modified condensation with 2-aminopyridine.

Reaction Mechanism & Logic

The reaction proceeds via a two-step sequence:[3]

-

N-Alkylation: The exocyclic amine of 2-aminopyridine displaces the bromide (SN2). This step is generally fast despite the steric bulk.

-

Cyclodehydration: The ring nitrogen attacks the carbonyl carbon, followed by water elimination. Note: This step is the rate-limiting bottleneck due to the 2,6-dihalo steric hindrance blocking the carbonyl.

Materials

-

Substrate: 2,3-Dichloro-6-fluorophenacyl bromide (1.0 equiv)

-

Reagent: 2-Aminopyridine (1.2 equiv)[2]

-

Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature)

-

Base: Sodium Bicarbonate (NaHCO₃) - Optional, acts as an acid scavenger.

Step-by-Step Procedure (Thermal Method)

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dichloro-6-fluorophenacyl bromide (286 mg, 1.0 mmol) in 10 mL of absolute ethanol.

-

Addition: Add 2-Aminopyridine (113 mg, 1.2 mmol).

-

Reflux (Critical Step): Attach a reflux condenser. Heat the mixture to a vigorous reflux (80°C) for 6–8 hours .

-

Expert Insight: Standard phenacyl bromides react in 2 hours. Due to the 2,6-steric bulk, extended heating is required to drive the cyclization step. If TLC shows intermediate at 6 hours, switch solvent to n-Butanol and reflux at 117°C.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the mixture into 50 mL of ice-cold water containing 5% NaHCO₃. The product should precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (4:1).

Pathway Visualization

Figure 1: Reaction pathway highlighting the steric barrier specific to this substrate.

Protocol B: Hantzsch Synthesis of 2-Amino-4-(2,3-dichloro-6-fluorophenyl)thiazole

Aminothiazoles are key intermediates for antimicrobial agents and kinase inhibitors. This protocol uses the Hantzsch Thiazole Synthesis.

Materials[2][4][5][6][7][8][9][10]

-

Substrate: 2,3-Dichloro-6-fluorophenacyl bromide (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv)

-

Catalyst: Iodine (0.1 equiv) - Optional, accelerates oxidation/dehydration.

Step-by-Step Procedure

-

Preparation: Mix 2,3-Dichloro-6-fluorophenacyl bromide (1.0 mmol) and Thiourea (76 mg, 1.1 mmol) in 10 mL Ethanol.

-

Reaction: Heat to reflux for 4 hours.

-

Observation: The reaction solution typically turns clear, then may deposit a hydrobromide salt precipitate.

-

-

Neutralization: Cool the mixture. Add 10% Ammonium Hydroxide (NH₄OH) dropwise until the pH is ~8. This liberates the free base thiazole from its HBr salt.

-

Isolation: The free base will precipitate as a yellow/off-white solid. Filter and wash with cold water.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Reaction stalls (TLC shows 2 spots) | Incomplete cyclization due to sterics. | Add 5 drops of glacial acetic acid or switch to microwave irradiation (120°C, 15 min). |

| Sticky gum forms | Polymerization or trapped solvent. | Triturate the gum with diethyl ether or hexanes to induce crystallization. |

| Low Yield | Hydrolysis of the C-Br bond. | Ensure all solvents are anhydrous . Moisture competes with thiourea. |

Analytical Validation (Expected Data)

When characterizing the final heterocyclic products, look for these specific NMR signatures to confirm the integrity of the 2,3-dichloro-6-fluorophenyl moiety:

| Nucleus | Feature | Expected Shift / Splitting |

| ¹H NMR | Thiazole C-5 Proton | Singlet at δ 7.0–7.5 ppm (Characteristic of the heteroaromatic ring). |

| ¹H NMR | Phenyl Ring Protons | Two distinct signals (aromatic region) showing coupling to Fluorine. |

| ¹⁹F NMR | Ar-F Signal | Single peak around δ -110 to -120 ppm (varies by solvent). |

| ¹³C NMR | C-F Coupling | Carbon attached to F will appear as a doublet with large J-coupling (~250 Hz). |

References

-

Microwave Assisted Synthesis of Imidazo[1,2-a]pyridines. Source:Der Pharma Chemica, 2017, 9(3):35-38.[2] Relevance: Establishes the general protocol for phenacyl bromides with 2-aminopyridines, noting tolerance for halogenated derivatives. URL:[Link]

-

Synthesis of Thiazole Derivatives via Hantzsch Reaction. Source:Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 276-281.[4] Relevance: details kinetics of thiourea condensation with substituted alpha-haloketones. URL:[Link][4]

-

Synthesis of imidazo[1,2-a]pyridines: A Decade Update. Source:RSC Advances / Organic Chemistry Portal Relevance: Comprehensive review of catalytic systems (Cu, I2) used to improve yields in sterically demanding couplings. URL:[Link]

-

PubChem Compound Summary: Phenacyl Bromide Derivatives. Source:National Library of Medicine Relevance: Verification of chemical properties, safety data (lachrymator status), and structural identifiers for halogenated analogs. URL:[Link]

Sources

Application Note: 2,3-Dichloro-6-fluorophenacyl Bromide for High-Selectivity Cysteine Alkylation in Mass Spectrometry-Based Proteomics

An Application Guide for Advanced Proteomic Workflows

Abstract

In the landscape of quantitative and qualitative proteomics, the complete and specific alkylation of cysteine residues is a cornerstone of reliable sample preparation.[1] This step is critical for preventing the re-formation of disulfide bonds following reduction, ensuring consistent enzymatic digestion and accurate peptide identification by mass spectrometry (MS).[2] While traditional reagents like iodoacetamide (IAA) are widely used, they can suffer from limitations such as off-target reactions with other nucleophilic residues, including methionine, which can complicate data analysis.[3][4] This application note introduces 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) , an advanced α-haloketone reagent engineered for the highly selective and efficient alkylation of cysteine thiols. We will detail the chemical principles, distinct advantages, and provide comprehensive protocols for its application in both in-solution and in-gel proteomics workflows, empowering researchers to achieve higher data confidence and analytical depth.

Introduction: The Critical Role of Cysteine Alkylation

Cysteine is a unique amino acid whose thiol (-SH) side chain is a potent nucleophile and is central to protein structure and function.[5] It forms disulfide bridges that stabilize tertiary and quaternary structures, participates in enzyme catalysis, and binds metal cofactors. In bottom-up proteomics, these disulfide bonds must be cleaved (reduction) and the resulting free thiols permanently blocked (alkylation) to ensure proteins are fully denatured and accessible to proteolytic enzymes like trypsin.[2][6] Incomplete or non-specific alkylation can lead to missed peptide identifications, inaccurate quantification, and ambiguous results.

DCFP-Br represents a new generation of alkylating agents designed to overcome the shortfalls of classical reagents. Its multi-halogenated aromatic structure provides unique chemical properties that translate into tangible benefits for mass spectrometry analysis.

Mechanism of Action & Scientific Rationale

The alkylation of a cysteine residue by DCFP-Br proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate, -S⁻), which is the more nucleophilic species, attacks the electrophilic α-carbon adjacent to the carbonyl group, displacing the bromide leaving group. This forms a stable thioether bond.

Causality Behind the Molecular Design:

-

Electrophilicity: The electron-withdrawing effects of the two chlorine atoms and one fluorine atom on the phenyl ring make the carbonyl carbon more electron-poor. This inductive effect is relayed to the adjacent α-carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the cysteine thiolate. This is hypothesized to result in faster reaction kinetics compared to non-halogenated phenacyl bromides.

-

Thiol Selectivity: The reaction is most efficient at a near-neutral pH (7.0-8.0), where a sufficient population of the highly reactive thiolate anion exists without significantly deprotonating other, less nucleophilic groups like lysine ε-amino groups.[7] Phenacyl halides, as a class, exhibit high reactivity towards soft nucleophiles like thiols over hard nucleophiles like amines, enhancing selectivity.[8]

Caption: SN2 reaction of a cysteine thiolate with DCFP-Br.

Key Advantages and Comparative Data

The primary advantage of DCFP-Br lies in the unique mass signature it imparts to modified peptides, facilitating their unambiguous identification in complex MS data.

| Feature | 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |

| Monoisotopic Mass Shift | +204.9623 Da (C₈H₄Cl₂FO) | +57.0215 Da (C₂H₃NO) | +125.0477 Da (C₆H₇NO₂) |

| MS Signature | Distinct Isotopic Pattern due to two Chlorine atoms | Common, can be ambiguous | Distinct mass |

| Selectivity | High for Thiols | Moderate; known to modify Met, His, Lys at higher pH/temp[3] | High for Thiols at pH < 7.5[7] |

| Reaction pH | Optimal at 7.0 - 8.0 | Optimal at 7.5 - 8.5 | Optimal at 6.5 - 7.5 |

| Side Reactions | Low potential for off-target modifications | Over-alkylation of Met is a known issue[4] | Can react with amines at pH > 7.5 |

| Reversibility | Irreversible (Thioether bond) | Irreversible (Thioether bond) | Irreversible (Thioether bond) |

Experimental Protocols

5.1 Reagent Preparation

-

Reducing Agent: Prepare a fresh 500 mM solution of Dithiothreitol (DTT) or a 500 mM solution of Tris(2-carboxyethyl)phosphine (TCEP) in a high-purity buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0). Rationale: TCEP is often preferred as it is odorless, stable, and does not need to be removed before alkylation with certain reagents.[7]

-

Alkylation Reagent (DCFP-Br): Prepare a 200 mM stock solution of DCFP-Br in anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF). This stock must be prepared fresh immediately before use. Rationale: DCFP-Br is hydrophobic and requires an organic solvent for initial solubilization. Preparing it fresh minimizes degradation due to hydrolysis.

-

Quenching Solution: Prepare a 1 M DTT solution in water.

5.2 Protocol 1: In-Solution Alkylation for LC-MS/MS

This protocol is optimized for 100 µg of protein in solution. Adjust volumes proportionally for different protein amounts.

-

Protein Solubilization & Denaturation:

-

Resuspend the protein pellet in 90 µL of lysis buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0). Vortex thoroughly.

-

Rationale: Urea is a strong chaotropic agent that unfolds proteins, making cysteine residues accessible to reagents.[2]

-

-

Reduction:

-

Add 5 µL of 500 mM DTT (final concentration ~25 mM).

-

Incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

Rationale: Incubation at an elevated temperature accelerates the cleavage of disulfide bonds by the reducing agent.

-

-

Alkylation:

-

Add 5 µL of the freshly prepared 200 mM DCFP-Br stock solution (final concentration ~10 mM).

-

Vortex immediately and incubate for 45 minutes at room temperature in the dark .

-

Rationale: A 2-fold molar excess of alkylating agent over the reducing agent ensures complete reaction. Incubation in the dark is critical as halo-compounds can be light-sensitive.[6]

-

-

Quenching (Optional but Recommended):

-

Add 2.5 µL of 1 M DTT to quench any unreacted DCFP-Br. Incubate for 15 minutes.

-

Rationale: Quenching prevents the non-specific modification of the proteolytic enzyme (e.g., trypsin) added in the next step.

-

-

Sample Dilution & Digestion:

-

Dilute the sample with 4 volumes (e.g., 400 µL) of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

-

Rationale: High concentrations of urea will inhibit the activity of trypsin.

-

Add MS-grade trypsin at a 1:50 ratio (enzyme:protein, w/w).

-

Incubate overnight (12-16 hours) at 37°C.

-

-

Cleanup:

-

Acidify the sample with 10% Trifluoroacetic Acid (TFA) to a pH of 2-3 to stop digestion.

-

Desalt the resulting peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

-

5.3 Protocol 2: In-Gel Alkylation

This protocol is for protein bands excised from a Coomassie-stained SDS-PAGE gel.

-

Excision and Destaining:

-

Excise the protein band of interest with a clean scalpel. Cut the band into small (~1 mm³) pieces.

-

Place gel pieces in a microcentrifuge tube. Add 200 µL of destaining solution (50% ACN in 50 mM Ammonium Bicarbonate). Vortex and incubate for 20 minutes. Remove the supernatant and repeat until the gel pieces are clear.

-

-

Dehydration and Rehydration:

-

Add 100 µL of 100% ACN to dehydrate the gel pieces until they turn white and shrink. Remove ACN.

-

Air dry the gel pieces for 5-10 minutes in a fume hood.

-

-

Reduction:

-

Rehydrate the gel pieces in 100 µL of 10 mM DTT in 50 mM Ammonium Bicarbonate.

-

Incubate at 56°C for 45 minutes. Cool to room temperature.

-

-

Alkylation:

-

Remove the DTT solution. Immediately add 100 µL of a 25 mM solution of DCFP-Br in 50 mM Ammonium Bicarbonate. (Prepare this by diluting the 200 mM stock).

-

Incubate for 30 minutes at room temperature in the dark .

-

-

Washing and Digestion:

-

Remove the alkylation solution. Wash the gel pieces with 200 µL of 50 mM Ammonium Bicarbonate, followed by dehydration with 100 µL of 100% ACN.

-

Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM Ammonium Bicarbonate) until just covered.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract peptides sequentially with solutions of increasing ACN concentration (e.g., 50% ACN/5% Formic Acid, then 80% ACN/5% Formic Acid). Pool the extracts, dry in a vacuum centrifuge, and resuspend in MS loading buffer for analysis.

-

Workflow Visualization & Data Analysis

Caption: Overall proteomics workflow using DCFP-Br for cysteine alkylation.

6.1 Mass Spectrometry Search Parameters

When performing a database search, it is imperative to configure the software to recognize the unique mass modification imparted by DCFP-Br.

| Parameter | Setting | Rationale |

| Enzyme | Trypsin/P | Standard protease for bottom-up proteomics. |

| Fixed Modifications | Carbamidomethyl (C) if using IAA as control | Standard modification for control samples. |

| Variable Modifications | DCFP (C) +204.9623 Da | Crucial for identifying DCFP-modified peptides. |

| Oxidation (M) +15.9949 Da | A common biological and artifactual modification. | |

| Peptide Mass Tolerance | 10 ppm | Standard for high-resolution Orbitrap data. |

| Fragment Mass Tolerance | 0.02 Da | Standard for high-resolution Orbitrap HCD data. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Alkylation | 1. Insufficient reagent concentration.2. Reagent degraded (hydrolyzed).3. Incomplete reduction. | 1. Ensure at least 2-fold molar excess of DCFP-Br over reducing agent.2. Prepare DCFP-Br stock solution fresh immediately before use.3. Optimize reduction time and temperature; consider using TCEP. |

| Precipitation during Alkylation | DCFP-Br is hydrophobic and may precipitate if the concentration of organic co-solvent (ACN/DMF) is too low in the final reaction mix. | Ensure the final concentration of the organic solvent from the reagent stock does not exceed 5-10% (v/v). Add the reagent stock slowly while vortexing. |

| No Modified Peptides Detected | 1. Incorrect mass specified in search parameters.2. Alkylation reaction failed (see above).3. Protein has no cysteine residues. | 1. Double-check the monoisotopic mass for the DCFP modification on Cysteine (+204.9623 Da).2. Run a control protein with known cysteine content.3. Verify protein sequence. |

| Excessive Side Reactions | 1. pH of the buffer is too high (>8.5).2. Reaction time is too long. | 1. Ensure the buffer pH is between 7.0 and 8.0.2. Optimize incubation time; DCFP-Br is highly reactive and may not require extended incubation. |

Conclusion

2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) is a powerful and highly selective reagent for the alkylation of cysteine residues in proteomics. Its unique chemical structure facilitates rapid and specific modification of thiols while imparting a distinct, easily identifiable mass and isotopic signature. This enhances the confidence of peptide identification and reduces the ambiguity often associated with common modifications. The protocols provided herein offer a robust framework for integrating DCFP-Br into standard proteomics workflows, enabling researchers to achieve higher quality and more reliable data.

References

-

Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.

-

Rogers, J. C., & Coorssen, J. R. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology.

-

Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., Ponomarenko, E. A., & Zgoda, V. G. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022.

-

Moshkovskii, S. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics.

-

Oo, Z. M., et al. (2022). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols.

-

van den Broek, I., et al. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 400(5), 1333-1342.

-

Reddie, K. G., & Carroll, K. S. (2014). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Chemical Biology, 10(11), 948-955.

-

Ambrose, A. J., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(38), 15064-15073.

-

Searle, B. C., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of Proteome Research, 20(10), 4783-4794.

-

Gallien, S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.

-

Smith, M. A., & Spiciarich, D. R. (2016). Thiol-Selective Fluorogenic Probes for Labeling and Release. Bioconjugate Chemistry, 27(3), 541-545.

-

Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 24(7), 320-334.

-

Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.

Sources

- 1. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity HPLC Analysis of Amino Acids via Pre-Column Derivatization with 2,3-Dichloro-6-fluorophenacyl Bromide

Introduction: The Imperative for Sensitive Amino acid Analysis

Quantitative amino acid analysis is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but the inherent challenge lies in the fact that most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry at typical analytical wavelengths (>220 nm) difficult and insensitive.[1][2]

To overcome this limitation, pre-column derivatization is a widely adopted strategy. This involves chemically modifying the amino acids with a reagent that introduces a highly UV-absorbent or fluorescent tag.[3] This not only enhances detection sensitivity but also improves the chromatographic properties of the amino acids, leading to better separation and resolution.

While a variety of derivatization reagents are commercially available, the search for novel reagents with improved stability, reactivity, and detection characteristics is ongoing. This application note details a proposed method for the derivatization of amino acids with a novel reagent, 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br), for sensitive analysis by reverse-phase HPLC with UV detection.

The Derivatizing Agent: 2,3-Dichloro-6-fluorophenacyl Bromide (DCFP-Br)

Phenacyl bromides are a class of reagents known to react with carboxylic acids to form phenacyl esters, which are highly UV-absorbent.[4][5] The derivatization with DCFP-Br is based on the nucleophilic substitution reaction between the carboxylate anion of the amino acid and the α-bromo ketone of the DCFP-Br molecule.

The rationale for proposing DCFP-Br as a derivatization agent is based on the following considerations:

-

Strong Chromophore: The phenacyl moiety provides a strong chromophore, enabling sensitive UV detection of the derivatized amino acids. The UV absorbance maximum is anticipated to be in the range of 240-260 nm, typical for phenacyl esters.[4][6]

-

Enhanced Chromatographic Retention: The derivatization adds a hydrophobic phenacyl group to the polar amino acid, which can improve retention and separation on reverse-phase HPLC columns.

-

Potential for Unique Selectivity: The presence of dichloro and fluoro substituents on the phenyl ring may offer unique chromatographic selectivity for the separation of different amino acid derivatives.

-

Reactivity Modulation: The electron-withdrawing chloro and fluoro substituents on the aromatic ring are expected to influence the reactivity of the α-bromo group. While ortho-substituents can sometimes sterically hinder the reaction, the electronic effects can also play a significant role in the reaction kinetics.[7][8]

It is important to note that 2,3-Dichloro-6-fluorophenacyl bromide is not a commonly available reagent and may require custom synthesis. A plausible synthetic route would involve the bromination of the corresponding 2,3-dichloro-6-fluoroacetophenone.[2][3]

Proposed Derivatization Protocol with DCFP-Br

This protocol is a proposed method based on established principles of derivatization with phenacyl bromides. Optimization of reaction conditions may be necessary for specific applications.

Reagents and Materials:

-

Amino acid standards or sample hydrolysate

-

2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) solution (10 mg/mL in acetonitrile)

-

Triethylamine (TEA) or other suitable organic base

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

18-Crown-6 (optional, as a phase-transfer catalyst)[9]

-

Heating block or water bath

-

Microcentrifuge tubes or reaction vials

Step-by-Step Derivatization Procedure:

-

Sample Preparation:

-

Ensure the amino acid sample is in a dry form or dissolved in a suitable solvent that is compatible with the derivatization reaction (e.g., a small volume of aqueous buffer).

-

If the sample is in an aqueous solution, it is advisable to lyophilize it and redissolve it in a small volume of water or buffer before proceeding.

-

-

Derivatization Reaction:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

-

Add 10 µL of triethylamine to ensure the amino acid is in its carboxylate form, which is the reactive species. The pH of the reaction mixture should be basic.

-

Add 200 µL of the DCFP-Br solution in acetonitrile. A molar excess of the derivatizing reagent is necessary to drive the reaction to completion.

-

(Optional) For potentially sluggish reactions, the addition of a catalytic amount of 18-crown-6 can enhance the reaction rate by facilitating the interaction between the carboxylate anion and the derivatizing agent in the organic solvent.[9]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 60-80°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time should be determined empirically.

-

After incubation, cool the reaction mixture to room temperature.

-

-

Sample Quenching and Preparation for HPLC:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis (e.g., 80:20 water:acetonitrile).

-

Vortex and centrifuge the sample to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial for injection.

-

Proposed HPLC Analysis Method

The separation of the DCFP-derivatized amino acids can be achieved using a standard reverse-phase HPLC system with UV detection.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides acidic conditions to ensure sharp peak shapes for the derivatized amino acids. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | The organic modifier for eluting the hydrophobic derivatives from the reverse-phase column. |

| Gradient Program | 20% to 80% B over 30 minutes | A gradient elution is necessary to separate the various amino acid derivatives with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | The phenacyl chromophore has a strong absorbance around this wavelength.[4] |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Visualizing the Workflow

Derivatization Reaction Mechanism

The derivatization proceeds via an SN2 reaction mechanism where the carboxylate anion of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the CH2Br group of DCFP-Br, leading to the formation of a stable ester bond.

Caption: SN2 mechanism of amino acid derivatization with DCFP-Br.

Experimental Workflow

The overall experimental workflow from sample preparation to HPLC analysis is summarized below.

Caption: Overall workflow for amino acid analysis using DCFP-Br derivatization.

Trustworthiness and Self-Validation

To ensure the reliability of this proposed method, the following validation steps are recommended:

-

Derivatization Efficiency: Analyze a known concentration of an amino acid standard before and after derivatization to determine the reaction yield.

-

Stability of Derivatives: Analyze the derivatized standards at different time points (e.g., 0, 4, 8, 24 hours) to assess the stability of the DCFP-amino acid esters.

-

Linearity and Range: Prepare a series of dilutions of derivatized amino acid standards to establish the linear range of detection and the limit of detection (LOD) and limit of quantification (LOQ).

-

Precision and Accuracy: Perform replicate analyses of a standard mixture to determine the method's precision (reproducibility) and accuracy (closeness to the true value).

-

Specificity: Analyze a blank sample (containing all reagents except the amino acids) to ensure that there are no interfering peaks from the derivatization reagents or by-products.

Conclusion

The proposed method for the derivatization of amino acids with 2,3-Dichloro-6-fluorophenacyl bromide offers a promising avenue for sensitive and robust HPLC analysis. By introducing a strong UV-absorbing tag, this method has the potential to significantly enhance the detection of amino acids in various sample matrices. While this application note provides a detailed theoretical framework and a starting point for protocol development, empirical optimization and validation are crucial for its successful implementation in a research or quality control setting.

References

- Kalendra, D. M., & Sickles, B. R. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry, 68(5), 2094–2097.

- Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar.

- Miwa, H., & Yamamoto, M. (1987). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC.

- Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.

- Shukla, A. K., & Schauer, R. (2005). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 18(9), 854-860.

- Byrdwell, W. C. (2001). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 15(24), 2375–2387.

- Christie, W. W. (2019).

- Mehta, A., & O'Fallon, J. V. (1998). HPLC analysis. Cyberlipid.

- Földi, P., & L-K-B-Produkter, A. B. (1982). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state.

- Wimalasena, K., & Haines, D. C. (2000). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry, 65(18), 5675–5681.

- Das, B., & Bhaumik, A. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 118.

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4204-4216.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem.

- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: A Detailed Protocol for Monitoring Chemical Reactions with 2,3-Dichloro-6-fluorophenacyl Bromide Using Thin-Layer Chromatography

Introduction

2,3-Dichloro-6-fluorophenacyl bromide is a halogenated aromatic ketone, a class of compounds frequently utilized as derivatizing agents in analytical chemistry and as reactive intermediates in synthetic organic chemistry.[1][2] Phenacyl bromides, in general, are known for their reactivity, particularly as powerful lachrymators and precursors to a variety of organic compounds.[3] The ability to accurately and efficiently monitor the progress of chemical reactions involving such compounds is paramount for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product.[4][5]

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for real-time reaction monitoring.[4][6] It provides a qualitative assessment of the number of components in a mixture and allows for the comparison of the reaction mixture to starting materials and expected products.[7][8] This application note provides a detailed, field-proven protocol for establishing a robust TLC-based monitoring system for reactions involving 2,3-Dichloro-6-fluorophenacyl bromide. The principles and methodologies described herein are broadly applicable to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Scientific Principles and Experimental Rationale

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[9] The stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a solid support such as glass, aluminum, or plastic.[10] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.[6]

The key to a successful TLC separation lies in the selection of an appropriate mobile phase. The polarity of the solvent system is a critical factor; a more polar mobile phase will cause all compounds to move further up the plate (higher Retention Factor, or Rf, values), while a less polar mobile phase will result in less movement (lower Rf values).[11][12] For monitoring a reaction, the ideal solvent system will provide a clear separation between the starting material, any intermediates, and the final product, with Rf values ideally falling between 0.2 and 0.8 for optimal resolution.[10]

2,3-Dichloro-6-fluorophenacyl bromide, being a halogenated aromatic ketone, is a moderately polar compound. The starting material will likely have a different polarity compared to the product of a derivatization reaction (e.g., an ester or ether), which will be the basis for their separation on the TLC plate.

Experimental Protocol: Monitoring a Derivatization Reaction

This protocol details the monitoring of a representative reaction: the esterification of a carboxylic acid with 2,3-Dichloro-6-fluorophenacyl bromide.

Materials and Equipment

-

TLC Plates: Silica gel 60 F254 plates (the "F254" indicates the presence of a fluorescent indicator that is active under 254 nm UV light).[4][13]

-

Developing Chamber: A glass jar with a lid or a dedicated TLC tank.[6]

-

Capillary Tubes: For spotting the TLC plate.[4]

-

Solvents: HPLC grade n-hexane and ethyl acetate.[14]

-

Visualization:

-

Reaction Vials and Syringes: For sampling the reaction mixture.

-

Standard Solutions:

-

Starting Material (SM): 2,3-Dichloro-6-fluorophenacyl bromide (~1 mg/mL in ethyl acetate).

-

Co-spot (C): A mixture of the starting material and the reaction mixture.

-

Reaction Mixture (RM): Aliquots taken from the ongoing reaction.

-

Step-by-Step Methodology

1. Preparation of the TLC Developing Chamber:

-

Pour a mixture of n-hexane and ethyl acetate into the developing chamber to a depth of approximately 0.5 cm.[6] A good starting ratio is 7:3 (n-hexane:ethyl acetate). This ratio can be adjusted to optimize the separation.

-

Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.[9]

-

Cover the chamber and allow it to equilibrate for at least 10-15 minutes before use.

2. Preparation of the TLC Plate:

-

Using a pencil, gently draw a light line across the TLC plate approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[18]

-

Mark three small, equidistant points on the origin line for spotting the starting material (SM), the co-spot (C), and the reaction mixture (RM).[7]

3. Spotting the TLC Plate:

-

Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[19]

-

At various time intervals during the reaction (e.g., t = 0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a syringe or a glass capillary.

-

Spot the reaction mixture onto the "RM" mark.

-

For the co-spot, first spot the starting material on the "C" mark, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[7]

-

Ensure the spots are completely dry before placing the plate in the developing chamber.

4. Developing the TLC Plate:

-

Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure that the origin line is above the level of the solvent.[9]

-